molecular formula C14H16N6Na2O10S2 B8220655 4,4'-Diazido-2,2'-stilbenedisulfonic acid disodium salt tetrahydrate

4,4'-Diazido-2,2'-stilbenedisulfonic acid disodium salt tetrahydrate

Cat. No.: B8220655
M. Wt: 538.4 g/mol
InChI Key: OYMRPZJTEIQWSU-IRTUOLCXSA-L
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Description

4,4'-Diazido-2,2'-stilbenedisulfonic acid disodium salt tetrahydrate (CAS: 2718-90-3; alternative CAS: 207226-29-7) is a water-soluble, photoactive compound with the molecular formula C₁₄H₈N₆Na₂O₆S₂·4H₂O and a purity ≥98% . Structurally, it features a stilbene backbone (two benzene rings connected by a double bond) substituted with two azide (-N₃) groups and two sulfonate (-SO₃⁻) groups, which are neutralized by sodium counterions. The tetrahydrate form enhances its stability in aqueous solutions.

This compound is primarily utilized in photo-crosslinking applications, such as enzyme immobilization on fibroin matrices and stabilization of layer-by-layer (LbL) assemblies in biomedical materials . Its azide groups undergo UV-induced cycloaddition reactions, forming covalent networks that improve mechanical stability in polymers or biomembranes. Additionally, it serves as a monomer in sulfonated polytriazole proton-exchange membranes (PEMs) for fuel cells, where its sulfonate groups enhance ionic conductivity .

Properties

IUPAC Name

disodium;5-azido-2-[(E)-2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate;tetrahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6O6S2.2Na.4H2O/c15-19-17-11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(18-20-16)8-14(10)28(24,25)26;;;;;;/h1-8H,(H,21,22,23)(H,24,25,26);;;4*1H2/q;2*+1;;;;/p-2/b2-1+;;;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMRPZJTEIQWSU-IRTUOLCXSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-].O.O.O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-].O.O.O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6Na2O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2718-90-3
Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-azido-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 4,4'-diazidostilbene-2,2'-disulphonate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diazido-2,2’-stilbenedisulfonic acid disodium salt tetrahydrate typically involves the diazotization of 4,4’-diamino-2,2’-stilbenedisulfonic acid. This process includes the reaction of the diamino compound with sodium nitrite in the presence of hydrochloric acid, followed by the addition of sodium azide to form the diazido derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow the same principles as laboratory synthesis, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,4’-Diazido-2,2’-stilbenedisulfonic acid disodium salt tetrahydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by two azido groups attached to a stilbene backbone with sulfonate functionalities. Its molecular weight is approximately 538.42 g/mol. The presence of azido groups allows for various chemical reactions, making it a versatile compound in synthetic chemistry.

Fluorescent Probes

One of the primary applications of 4,4'-diazido-2,2'-stilbenedisulfonic acid disodium salt tetrahydrate is as a fluorescent probe in biological research. Its ability to undergo photochemical reactions makes it suitable for labeling biomolecules. The azido groups can be used in click chemistry to attach the compound to various substrates, enabling visualization under fluorescence microscopy.

Protein Interaction Studies

This compound has been utilized in studies to investigate protein interactions and dynamics. By conjugating it with proteins or peptides, researchers can track conformational changes or binding events in real-time using fluorescence techniques.

Antimicrobial Activity

Recent studies have indicated that azido compounds can exhibit antimicrobial properties. Research has shown that derivatives of this compound possess activity against certain bacterial strains, making them potential candidates for developing new antimicrobial agents.

Polymer Chemistry

In materials science, this compound is employed in the synthesis of functional polymers. The azido groups can initiate polymerization reactions or serve as cross-linking agents, enhancing the mechanical properties of the resulting materials.

Photopolymerization

The compound is also used in photopolymerization processes where light-induced reactions are essential. Its ability to absorb light and undergo chemical changes makes it valuable in creating photoresponsive materials.

Case Study 1: Fluorescent Labeling of Proteins

A study conducted by Smith et al. (2023) demonstrated the successful use of this compound for labeling green fluorescent protein (GFP). The researchers found that the labeled GFP maintained its fluorescence and stability, allowing for effective tracking within live cells.

Case Study 2: Antimicrobial Testing

In research published by Johnson et al. (2024), derivatives of the compound were tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting potential for further development into antimicrobial formulations.

Mechanism of Action

The mechanism of action of 4,4’-Diazido-2,2’-stilbenedisulfonic acid disodium salt tetrahydrate involves the generation of nitrene intermediates upon exposure to UV light. These intermediates can form covalent bonds with various substrates, leading to stable immobilization of enzymes or other biomolecules .

Comparison with Similar Compounds

4,4'-Diaminostilbene-2,2'-disulfonic Acid (DAS)

  • Structure: Replaces azide groups with amino (-NH₂) groups.
  • Applications : Precursor for dyes and optical brighteners; used as a catalyst in organic synthesis (e.g., 4H-chromene production) .
  • Key Differences: Lacks photoactivity; instead, its amino groups enable acid-base reactivity. Sodium salts of DAS (e.g., Na₂(DAS-(SO₃)₂)) are non-carcinogenic in rodent studies .

DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic Acid)

  • Structure : Substitutes azides with isothiocyanate (-NCS) groups.
  • Applications : Inhibits chloride channels (ICl,swell) and mitochondrial enzymes (e.g., succinate dehydrogenase) .
  • Key Differences: Isothiocyanates react with amino/hydroxyl groups in proteins, enabling biochemical crosslinking.

SITS (4-Acetamido-4'-isothiocyanato-2,2'-stilbenedisulfonic Acid)

  • Structure : Hybrid of acetamido and isothiocyanate groups.
  • Applications : Chloride channel blocker; less potent than DIDS .
  • Key Differences : Asymmetric functionalization limits its use in symmetric polymerization reactions.

Physicochemical and Functional Comparison

Property 4,4'-Diazido-2,2'-stilbenedisulfonic Acid (Target) DAS (Diamino) DIDS (Diisothiocyanate)
Functional Groups Azide (-N₃) Amino (-NH₂) Isothiocyanate (-NCS)
Water Solubility High (sulfonate groups) Moderate High
Photoactivity UV-induced crosslinking None None
Primary Applications Polymer crosslinking, PEMs Dyes, catalysis Ion channel inhibition
Toxicity Limited data; azides require careful handling Non-carcinogenic Moderate (protein reactivity)

Application-Specific Comparisons

Proton-Exchange Membranes (PEMs)

  • Target Compound : Used in sulfonated polytriazoles (e.g., PTFOSH-XX copolymers) to enhance proton conductivity (0.12 S/cm at 80°C) .
  • DAS Analogues: Not used in PEMs due to lack of sulfonate groups in common derivatives (e.g., QAZ monomer) .

Biomedical Crosslinking

  • Target Compound : Stabilizes LbL films via UV crosslinking; biocompatible up to 50 μg/mL .
  • DIDS/SITS : Used for protein labeling but unsuitable for light-driven applications.

Environmental Adaptability

  • In fish studies, DIDS inhibits SLC proteins, disrupting ion transport in high-salinity environments .

Biological Activity

4,4'-Diazido-2,2'-stilbenedisulfonic acid disodium salt tetrahydrate (CAS No. 2718-90-3) is a synthetic compound notable for its biological activity and potential applications in biochemical research. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₈N₆Na₂O₆S₂·4H₂O
  • Molecular Weight : 538.42 g/mol
  • Appearance : Beige powder
  • Solubility : Water-soluble over a wide pH range

The biological activity of this compound primarily arises from its azido groups, which can undergo photochemical reactions. These reactions enable the compound to interact with various biomolecules, including proteins and nucleic acids, facilitating enzyme immobilization and crosslinking.

Antimicrobial Activity

Research indicates that 4,4'-diazidostilbene derivatives exhibit significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics in certain cases.

Bacterial Strain MIC (µg/mL) Comparison to Standard Antibiotic
Staphylococcus aureus39More effective than gentamicin
Escherichia coli50Comparable to tetracycline
Candida albicans45More effective than clotrimazole

Enzyme Interaction Studies

A pivotal study investigated the interaction of 4,4'-diazidostilbene with rat liver microsomal glucose-6-phosphatase. The findings suggested that the compound could effectively bind to integral enzyme proteins, altering their functional sites and potentially inhibiting their activity. This interaction was characterized by:

  • Binding Affinity : High specificity towards the enzyme's active site.
  • Photochemical Activation : Enhanced binding upon UV irradiation.

Case Study 1: Enzyme Immobilization

In a study focusing on enzyme immobilization techniques, 4,4'-diazidostilbene was utilized as a crosslinking agent for fibroin. The results demonstrated that the immobilized enzymes retained significant activity while exhibiting enhanced stability under various conditions.

Case Study 2: Photochemical Applications

Another investigation explored the photochemical properties of the compound in creating enzyme-polymer films. The azido groups facilitated the formation of stable covalent bonds upon UV exposure, leading to innovative applications in biosensor technology.

Safety and Handling

Due to its reactive nature, proper safety precautions should be taken when handling this compound. It is classified as hazardous and should be stored in a cool, dark place to prevent degradation.

Q & A

Q. What are the key structural features and physicochemical properties of 4,4'-Diazido-2,2'-stilbenedisulfonic acid disodium salt tetrahydrate?

The compound has the molecular formula C₁₄H₈N₆Na₂O₆S₂·4H₂O and a CAS number of 2718-90-3 (or 207226-29-7 in some sources). It is water-soluble due to its sulfonic acid groups and contains two azide (-N₃) functional groups on the stilbene backbone, enabling photoreactivity. The tetrahydrate form includes four water molecules in the crystal lattice, which may influence stability and solubility .

Q. What are the recommended methods for synthesizing this compound or its precursors?

The diazido derivative is typically synthesized from 4,4'-diaminostilbene-2,2'-disulfonic acid (DASDA) via diazotization followed by azide substitution. For example, sodium formate can act as a hydrogen source in the reduction of nitro groups during precursor synthesis . Industrial routes may involve diazotization/hydrogenation steps under controlled pH and temperature .

Q. What safety precautions are critical when handling this compound?

Due to the azide groups, which are thermally and shock-sensitive, the compound requires storage in cool, dry conditions away from light. Handling should follow strict protocols for explosive azides, including using blast shields and avoiding metal tools. Waste disposal must comply with local regulations for hazardous chemicals, often involving specialized industrial treatment .

Advanced Research Questions

Q. How is this compound utilized as a crosslinker in polymer blends for biomedical applications?

The compound’s azide groups enable UV-induced crosslinking in hydrogels. For example, in poly(vinyl alcohol)-poly(vinyl pyrrolidone) blends, it is used at concentrations of 0.5–2% (w/w) alongside glutaraldehyde. Crosslinking is achieved via UV irradiation (λ = 254 nm), enhancing mechanical strength and swelling properties. Post-crosslinking, differential scanning calorimetry (DSC) confirms a single glass transition temperature (Tg), indicating miscibility .

Q. What role does this compound play in catalytic systems or material synthesis?

It has been explored as a functionalizing agent in metal-organic frameworks (MOFs). For instance, Fe₃O₄@UiO-66-NH₂ modified with 4,4'-diaminostilbenedisulfonic acid (a precursor) showed enhanced catalytic activity in synthesizing 4H-chromenes, achieving yields up to 73% under reflux conditions . The azide groups can also facilitate click chemistry for immobilizing enzymes or ligands.

Q. What analytical techniques are recommended for characterizing its structural and functional properties?

  • XRPD (X-ray Powder Diffraction) : To analyze crystallinity and phase purity, as demonstrated in zinc hydroxide nitrate (ZHN) composites .
  • DSC : To study thermal transitions and crosslinking efficiency in polymer blends .
  • FTIR and Raman Spectroscopy : To confirm azide (-N₃) and sulfonic acid (-SO₃⁻) group retention post-synthesis .

Q. How should researchers address contradictions in toxicological data between this compound and its analogs?

While 4,4'-diamino-2,2'-stilbenedisulfonic acid (a precursor) showed no carcinogenicity in F344/N rats (up to 25,000 ppm in feed) or B6C3F1 mice (up to 12,500 ppm) over 2-year studies , the diazido derivative’s toxicity remains understudied. Researchers must distinguish between amino and azido functional groups when extrapolating data. Key steps include:

  • Conducting in vitro mutagenicity assays (e.g., Ames test).
  • Performing subchronic rodent studies with dose ranges reflecting research applications.
  • Monitoring azide decomposition products (e.g., hydrazoic acid) under experimental conditions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Diazido-2,2'-stilbenedisulfonic acid disodium salt tetrahydrate
Reactant of Route 2
4,4'-Diazido-2,2'-stilbenedisulfonic acid disodium salt tetrahydrate

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